![molecular formula C9H7NO2S B3187816 3-Methyl-5-nitro-1-benzothiophene CAS No. 17514-62-4](/img/structure/B3187816.png)
3-Methyl-5-nitro-1-benzothiophene
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Description
Synthesis Analysis
The synthesis of 3-Methyl-5-nitro-1-benzothiophene can be achieved through various methods. One notable approach involves microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds, which are useful for preparing kinase inhibitors. This method utilizes 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C, resulting in rapid access to 3-aminobenzo[b]thiophenes in 58–96% yield. These 3-aminobenzo[b]thiophenes serve as valuable building blocks in medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecular structure of 3-Methyl-5-nitro-1-benzothiophene consists of a benzothiophene core with a methyl group at position 3 and a nitro group at position 5. The aromatic ring system contributes to its electronic properties and potential biological activity .
Chemical Reactions Analysis
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Activation Mechanism
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Host Machinery Modulation
Physical And Chemical Properties Analysis
Mechanism of Action
properties
CAS RN |
17514-62-4 |
---|---|
Molecular Formula |
C9H7NO2S |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
3-methyl-5-nitro-1-benzothiophene |
InChI |
InChI=1S/C9H7NO2S/c1-6-5-13-9-3-2-7(10(11)12)4-8(6)9/h2-5H,1H3 |
InChI Key |
ZHFCNWVBMJIBPC-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=C1C=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)[N+](=O)[O-] |
Other CAS RN |
17514-62-4 |
Origin of Product |
United States |
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